

Canagliflozin's Imprint on Cellular Energetics and Signaling: A Technical Guide

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Abstract

Canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, has demonstrated profound effects on cellular metabolism and signaling that extend beyond its primary mechanism of action. This technical guide provides an in-depth exploration of canagliflozin's impact at the cellular level, with a focus on its SGLT2-independent mechanisms. It has been established that canagliflozin directly inhibits mitochondrial complex I, leading to a cascade of downstream effects including the activation of AMP-activated protein kinase (AMPK) and modulation of interconnected signaling pathways.[1][2][3][4] This guide synthesizes key quantitative data, details experimental methodologies for investigating these effects, and presents visual representations of the core signaling pathways and experimental workflows. The information herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and metabolic disease.

Core Mechanism of Action: Beyond SGLT2 Inhibition

While **canagliflozin** is clinically approved for its role in promoting urinary glucose excretion through the inhibition of SGLT2 in the kidneys[5][6], a growing body of evidence highlights its significant off-target effects on fundamental cellular processes. A primary SGLT2-independent mechanism of **canagliflozin** is the inhibition of mitochondrial respiratory chain complex I.[1][2]



[3][4] This action disrupts the electron transport chain, leading to decreased mitochondrial respiration and a subsequent increase in the cellular AMP/ATP and ADP/ATP ratios.[1][3][7][8] This shift in the cellular energy state serves as a critical trigger for the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][3]

Activated AMPK orchestrates a metabolic switch, promoting catabolic pathways that generate ATP while inhibiting anabolic processes that consume ATP, such as lipogenesis.[1][3] This multifaceted mechanism of action positions **canagliflozin** as a modulator of key cellular metabolic and signaling hubs, with implications for various cell types and disease states, including cancer and non-alcoholic fatty liver disease.[2][4][9]

Quantitative Impact on Cellular Metabolism

The following tables summarize the quantitative effects of **canagliflozin** on key cellular metabolic parameters as reported in various in vitro and in vivo studies.

Table 1: Effect of Canagliflozin on Mitochondrial Respiration



Parameter	Cell Type	Canagliflozin Concentration	Observed Effect	Reference
Oxygen Consumption Rate (OCR)	PC3 prostate cancer cells	5 μM (starting concentration)	Dose-dependent reduction	[2]
Complex I- supported Respiration	Permeabilized PC3 cells	Dose-dependent	Inhibition	[2]
Basal Respiration	Human renal proximal tubule epithelial cells (RPTEC/TERT1)	50 μΜ	Significant decrease	[10]
Mitochondrial ATP Production	Human renal proximal tubule epithelial cells (RPTEC/TERT1)	50 μΜ	Significant decrease	[10]
Oxygen Consumption Rate (OCR)	Human umbilical vein endothelial cells (HUVECs)	100 μΜ	~60% decrease	[11]

Table 2: Effect of Canagliflozin on Cellular Energy Status and AMPK Signaling



Parameter	Cell Type	Canagliflozin Concentration	Observed Effect	Reference
AMPK Activation	HEK-293 cells	> 1 μmol/l	Activation	[1]
ADP:ATP Ratio	HEK-293 cells	10 and 30 μmol/L	Significant increase	[7][8]
AMPK Phosphorylation (Thr172)	Mouse Embryonic Fibroblasts (WT)	> 1 µmol/l	Increased phosphorylation	[1]
ACC Phosphorylation	Mouse Embryonic Fibroblasts (WT)	> 1 µmol/l	Increased phosphorylation	[1]
AMPK Activation	Mouse liver (in vivo)	Oral administration	Activation	[1][3]
ADP/ATP Ratio	CRL1927 mesangial cells	2, 5, 10 μΜ	Concentration- dependent increase	[12]

Table 3: Effect of **Canagliflozin** on Lipogenesis and Glucose Metabolism



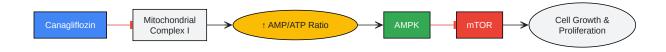
Parameter	Cell Type/Model	Canagliflozin Concentration	Observed Effect	Reference
Lipid Synthesis	Hepatocytes	10 μmol/L	Inhibition (AMPK- dependent)	[7]
Lipogenesis	PC3-pMXS and PC3-NDI1 cells	30 μΜ	Inhibition	[2]
Glucose Uptake	HEK-293 cells and MEFs	Not specified	Inhibition (independent of SGLT2)	[1]
Fatty Acid Synthesis	Not specified	Not specified	Potent inhibition	[13]
Hepatic Lipogenesis	ApoE-/- mice	30 mg/kg	Suppression	[14]

Key Signaling Pathways Modulated by Canagliflozin

Canagliflozin's influence extends to several critical signaling pathways that govern cellular growth, proliferation, and survival.

AMPK-mTOR Signaling Pathway

The activation of AMPK by **canagliflozin** has an inhibitory effect on the mammalian target of rapamycin (mTOR) signaling pathway.[12][15] mTOR is a central regulator of cell growth and proliferation, and its inhibition can lead to cell cycle arrest and apoptosis. This interplay between AMPK and mTOR is a key area of investigation for the anti-proliferative effects of **canagliflozin** observed in cancer cells.[2][4][13]



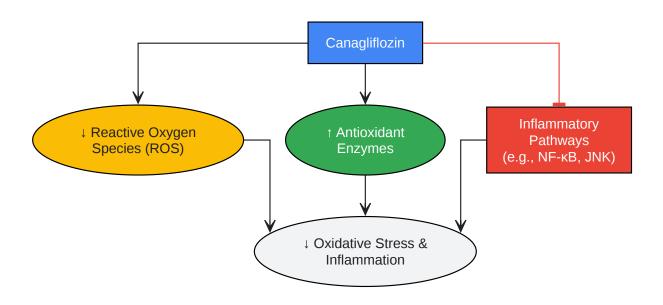
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Canagliflozin's inhibitory effect on mTOR via AMPK activation.

Oxidative Stress and Inflammatory Signaling

Canagliflozin has been shown to mitigate oxidative stress by reducing the production of reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses.[11][16][17] [18][19] It can also modulate inflammatory signaling pathways, including the NF-κB and JNK pathways, contributing to its protective effects in various tissues.[20]



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Modulation of oxidative stress and inflammation by **canagliflozin**.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the cellular effects of **canagliflozin**.

Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)

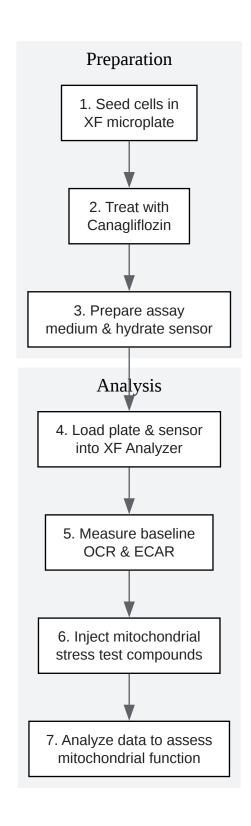
Principle: The Seahorse XF Analyzer is a widely used platform to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis, respectively.



Protocol Outline:

- Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
- Drug Treatment: Treat cells with various concentrations of **canagliflozin** or vehicle control for the desired duration.
- Assay Preparation: A day prior to the assay, hydrate the sensor cartridge with Seahorse XF
 Calibrant. On the day of the assay, replace the cell culture medium with Seahorse XF base
 medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a
 non-CO2 incubator.
- Seahorse XF Analysis: Load the prepared cell plate and sensor cartridge into the Seahorse XF Analyzer. The instrument will perform a series of mix, wait, and measure cycles to determine baseline OCR and ECAR.
- Mitochondrial Stress Test: Sequentially inject mitochondrial inhibitors through the drug ports
 of the sensor cartridge to assess different parameters of mitochondrial function:
 - Oligomycin: Inhibits ATP synthase (Complex V) to measure ATP-linked respiration.
 - FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
 - Rotenone & Antimycin A: Inhibit Complex I and Complex III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
- Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.





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Workflow for measuring oxygen consumption rate (OCR).



Assessment of AMPK Activation by Western Blotting

Principle: Western blotting is used to detect the phosphorylation status of AMPK at Threonine 172 (Thr172) and its downstream substrate, Acetyl-CoA Carboxylase (ACC), as markers of AMPK activation.

Protocol Outline:

- Cell Lysis: After treatment with **canagliflozin**, wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
- Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay to ensure equal loading.
- SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Blocking: Block the membrane with a solution of bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated AMPK (p-AMPK Thr172), total AMPK, phosphorylated ACC (p-ACC), and total ACC overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
- Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.



Measurement of Cellular Adenine Nucleotides (ATP, ADP, AMP)

Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a sensitive method for separating and quantifying ATP, ADP, and AMP in cell extracts.

Protocol Outline:

- Cell Extraction: Rapidly quench cellular metabolism and extract nucleotides by treating cells with a cold acid solution (e.g., perchloric acid) followed by neutralization.
- Sample Preparation: Centrifuge the extracts to remove precipitated proteins and filter the supernatant.
- HPLC Analysis: Inject the prepared samples into an RP-HPLC system equipped with a C18 column.
- Separation: Separate the adenine nucleotides using a gradient of a suitable mobile phase (e.g., a mixture of potassium phosphate buffer and methanol).
- Detection: Detect the eluted nucleotides using a UV detector at a wavelength of 254 nm.
- Quantification: Determine the concentrations of ATP, ADP, and AMP by comparing the peak
 areas of the samples to those of known standards. Calculate the ATP/ADP and AMP/ATP
 ratios to assess the cellular energy charge.

Conclusion

Canagliflozin exerts significant and complex effects on cellular metabolism and signaling, largely independent of its SGLT2 inhibitory action. Its ability to inhibit mitochondrial complex I and subsequently activate AMPK places it at a critical node of cellular energy regulation. This technical guide provides a framework for understanding and investigating these multifaceted effects. The presented data and experimental protocols offer a valuable resource for researchers aiming to further elucidate the molecular mechanisms of canagliflozin and explore its therapeutic potential in a broader range of diseases. The continued exploration of these SGLT2-independent actions is crucial for a comprehensive understanding of the clinical benefits observed with this class of drugs.



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